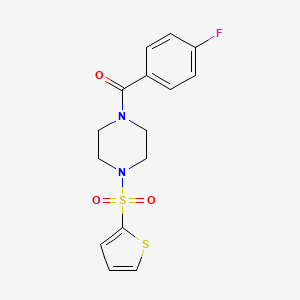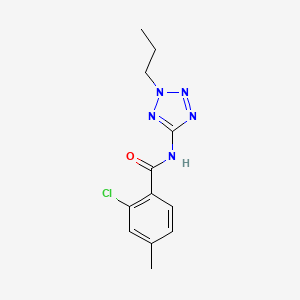
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BDMC belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have antioxidant properties, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the use of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-bromoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its anti-tumor properties. Studies have shown that N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, including breast, prostate, and lung cancer. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)7-6-10(16)12(13)14(19)18-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUPTWBGQKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)




![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)